molecular formula C22H14ClF2N7O B11268377 N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2,6-difluorobenzamide

N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2,6-difluorobenzamide

Cat. No.: B11268377
M. Wt: 465.8 g/mol
InChI Key: IDSVZIWVHHNSJA-UHFFFAOYSA-N
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Description

N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2,6-difluorobenzamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2,6-difluorobenzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This is achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the 3-chlorophenyl group: This step involves a substitution reaction where the 3-chlorophenyl group is introduced onto the pyrazolo[3,4-d]pyrimidine core.

    Attachment of the 2,6-difluorobenzamide moiety: This is typically done through an amide coupling reaction using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2,6-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2,6-difluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2,6-difluorobenzamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2,6-difluorobenzamide is unique due to its specific structural features, such as the presence of the pyrazolo[3,4-d]pyrimidine core and the 2,6-difluorobenzamide moiety. These features contribute to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C22H14ClF2N7O

Molecular Weight

465.8 g/mol

IUPAC Name

N-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2,6-difluorobenzamide

InChI

InChI=1S/C22H14ClF2N7O/c1-12-8-18(29-22(33)19-16(24)6-3-7-17(19)25)32(30-12)21-15-10-28-31(20(15)26-11-27-21)14-5-2-4-13(23)9-14/h2-11H,1H3,(H,29,33)

InChI Key

IDSVZIWVHHNSJA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=C(C=CC=C2F)F)C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl

Origin of Product

United States

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